Norglaucine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

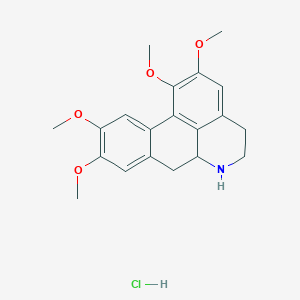

1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-22-15-9-12-7-14-18-11(5-6-21-14)8-17(24-3)20(25-4)19(18)13(12)10-16(15)23-2;/h8-10,14,21H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRUUWONOHBDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Norglaucine Hydrochloride: A Technical Guide for Researchers

CAS Number: 39945-41-0

This technical guide provides an in-depth overview of Norglaucine hydrochloride, an aporphine alkaloid, for researchers, scientists, and drug development professionals. The document outlines its chemical properties, biological activities with a focus on its cytotoxic effects, and relevant experimental protocols.

Chemical Properties

This compound is the hydrochloride salt of Norglaucine, a naturally occurring aporphine alkaloid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 39945-41-0 | [1][2] |

| Molecular Formula | C₂₀H₂₄ClNO₄ | [1][2] |

| Molecular Weight | 377.86 g/mol | [1][2] |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Purity | Typically ≥98% | |

| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | [1] |

Biological Activity and Mechanism of Action

The free base form, (+)-Norglaucine, has demonstrated cytotoxic activity against various tumor cell lines, including mouse melanoma (B16-F10), human hepatocellular carcinoma (HepG2), human chronic myelocytic leukemia (K562), and human promyelocytic leukemia (HL-60) cells. While the precise mechanism of action for this compound is still under investigation, aporphine alkaloids are known to exert their anticancer effects through various pathways.

A potential mechanism of action for this compound's cytotoxicity could involve the induction of apoptosis. Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. The signaling pathways leading to apoptosis are complex and can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Below is a generalized diagram illustrating a potential signaling pathway for apoptosis that may be influenced by compounds like this compound.

References

Norglaucine Hydrochloride: A Technical Overview of Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Norglaucine hydrochloride, an aporphine alkaloid, has been identified within various plant species, notably Aconitum carmichaelii.[1][2][3] As a member of the isoquinoline alkaloid class, it shares a structural framework with other pharmacologically active compounds, suggesting a potential for diverse biological activities.[1][4] This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its interactions with key physiological targets.

Core Pharmacological Profile

While comprehensive pharmacological profiling of this compound is not extensively documented in publicly available literature, its structural similarity to other aporphine alkaloids, such as glaucine and boldine, suggests potential interactions with dopaminergic and serotonergic systems, as well as possible anti-inflammatory effects.[5] Aporphine alkaloids are known to exhibit a range of activities including antioxidant, neuroprotective, and anti-inflammatory actions.[5]

Interaction with Neurotransmitter Systems

A primary area of investigation for aporphine alkaloids is their effect on central nervous system receptors, particularly dopamine and serotonin receptors.

Dopamine Receptor Interaction

Further research is required to definitively characterize the interaction of this compound with dopamine receptor subtypes. However, the aporphine scaffold is a common feature in many dopamine receptor ligands.

Experimental Protocol: Dopamine Receptor Binding Assay

To quantify the binding affinity of this compound for dopamine receptors, a competitive radioligand binding assay would be employed. A typical protocol would involve:

-

Membrane Preparation: Isolation of cell membranes expressing the specific dopamine receptor subtype (e.g., D1, D2, D3) from transfected cell lines or specific brain regions (e.g., striatum).

-

Assay Buffer: Preparation of an appropriate buffer system to maintain pH and ionic strength.

-

Radioligand: Use of a high-affinity radiolabeled ligand specific for the dopamine receptor subtype being investigated (e.g., [³H]-spiperone for D2 receptors).

-

Competition Assay: Incubation of the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Rapid filtration to separate bound from unbound radioligand.

-

Quantification: Measurement of the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculation of the inhibition constant (Ki) from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathway: Dopamine Receptor Signaling

The following diagram illustrates a generalized dopamine D2 receptor signaling pathway, a potential target for this compound.

Caption: Potential antagonism of the dopamine D2 receptor signaling pathway by this compound.

Serotonin Receptor Interaction

The interaction of this compound with serotonin (5-HT) receptors remains to be fully elucidated. Given the cross-reactivity of some aporphine alkaloids with both dopaminergic and serotonergic systems, this is a plausible area for its mechanism of action.

Experimental Protocol: Serotonin Receptor Binding Assay

Similar to the dopamine receptor binding assay, a competitive radioligand binding assay would be utilized to determine the affinity of this compound for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7). A specific radioligand for each receptor subtype would be necessary.

Anti-Inflammatory Activity

Several alkaloids possess anti-inflammatory properties. While direct evidence for this compound is pending, a potential mechanism involves the modulation of key inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

To assess the anti-inflammatory potential of this compound, an in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) could be performed.

-

Cell Culture: Culture RAW 264.7 cells in appropriate media.

-

Treatment: Pre-treat cells with varying concentrations of this compound for a specified time.

-

Stimulation: Induce an inflammatory response by adding LPS to the cell culture.

-

Measurement of Inflammatory Mediators: After incubation, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits. The production of nitric oxide (NO) can be quantified using the Griess reagent.

-

Data Analysis: Calculate the IC50 value, the concentration of this compound that causes a 50% reduction in the production of the inflammatory mediator.

Signaling Pathway: NF-κB Inflammatory Pathway

The NF-κB signaling pathway is a central regulator of inflammation and a likely target for anti-inflammatory compounds.

References

Norglaucine Hydrochloride: A Comprehensive Technical Guide on its Natural Sources, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norglaucine hydrochloride, an aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of Norglaucine, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. Quantitative data from various studies are summarized to offer a comparative perspective on extraction and purification efficiencies. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Norglaucine

Norglaucine is primarily found in plants of the Corydalis genus, which are widely used in traditional medicine. The principal botanical sources include:

-

Corydalis yanhusuo : A species of flowering plant in the poppy family, Papaveraceae. Its tuber is a common source of various isoquinoline alkaloids, including Norglaucine.

-

Corydalis turtschaninovii : Another member of the Corydalis genus known to contain Norglaucine and other related alkaloids.

Isolation and Purification of this compound

The isolation of Norglaucine from its natural sources typically involves a multi-step process encompassing extraction, separation, and purification. While specific protocols for the exclusive isolation of Norglaucine are not extensively detailed in publicly available literature, general alkaloid extraction methodologies for Corydalis species can be adapted and optimized.

General Experimental Protocol for Alkaloid Extraction from Corydalis yanhusuo

This protocol is a composite of established methods for extracting total alkaloids from Corydalis yanhusuo, which can be further purified to isolate Norglaucine.

2.1.1. Materials and Reagents

-

Dried and powdered tubers of Corydalis yanhusuo

-

70% Ethanol (v/v)

-

Diluted ammonia solution

-

Macroporous adsorption resin (e.g., NKA-9)

-

Distilled water

-

Various organic solvents for chromatography (e.g., methanol, acetonitrile, chloroform)

-

Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

2.1.2. Extraction Procedure [1]

-

Maceration and Reflux Extraction : The powdered plant material is subjected to reflux extraction with 70% ethanol, with the pH adjusted to 10 using diluted ammonia. A solid-to-liquid ratio of 1:20 (w/v) is typically used. The extraction is performed twice, each for a duration of 60 minutes, to ensure maximum recovery of alkaloids.

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to remove the ethanol.

-

Acid-Base Extraction (Optional but Recommended for Alkaloid Enrichment) : The concentrated aqueous extract is acidified (e.g., with HCl to pH 2-3) and then partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NaOH to pH 9-10) and re-extracted with a polar organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

2.1.3. Purification using Macroporous Resin Chromatography [1]

-

Column Preparation and Loading : A column is packed with NKA-9 macroporous adsorption resin. The crude alkaloid extract, dissolved in an appropriate solvent, is loaded onto the column.

-

Washing : The column is washed with distilled water to remove water-soluble impurities.

-

Elution : The adsorbed alkaloids are eluted with 70% ethanol. The eluate containing the total alkaloids is collected.

2.1.4. Further Purification by High-Performance Liquid Chromatography (HPLC)

For the isolation of pure Norglaucine, the total alkaloid fraction is subjected to preparative High-Performance Liquid Chromatography (HPLC).

-

Column : A reversed-phase C18 column is commonly used.

-

Mobile Phase : A gradient elution system consisting of acetonitrile and water (often with additives like formic acid or ammonium acetate to improve peak shape) is typically employed.

-

Detection : UV detection at a wavelength of around 280 nm is suitable for aporphine alkaloids.

Fractions are collected and analyzed for the presence of Norglaucine using analytical HPLC and spectroscopic methods (e.g., MS, NMR). Fractions containing pure Norglaucine are pooled and the solvent is evaporated to yield the purified compound. To obtain this compound, the free base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid.

Quantitative Data on Alkaloid Isolation from Corydalis yanhusuo

While specific yield and purity data for Norglaucine are scarce, a study on the optimization of total alkaloid extraction from Corydalis yanhusuo provides some relevant quantitative insights.[1]

| Parameter | Value |

| Extraction Method | Reflux with 70% Ethanol (pH 10) |

| Purification Method | NKA-9 Macroporous Resin |

| Total Alkaloid Content in Purified Product | > 50% |

| Yield of Glaucine (a related aporphine alkaloid) | 14.03% of the total alkaloid fraction |

Note: This data provides a general benchmark. The yield of Norglaucine would be a fraction of the total alkaloid content and would need to be determined experimentally.

Experimental Workflows and Logical Relationships

General Isolation Workflow

Biological Activity and Signaling Pathways

The biological activities of Norglaucine are still under investigation, and specific signaling pathways have not been fully elucidated. However, as an aporphine alkaloid, its pharmacological effects are likely to be similar to other members of this class, which are known to possess anti-inflammatory and anti-cancer properties.

Potential Anti-Inflammatory Signaling Pathways

Aporphine alkaloids have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Potential Anti-Cancer Signaling Pathways

Aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. The underlying mechanisms often involve the induction of apoptosis and the modulation of cell survival pathways.

Norglaucine may exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation. Inhibition of this pathway can lead to a decrease in the expression of anti-apoptotic proteins and ultimately induce apoptosis in cancer cells.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. While its primary natural sources have been identified, further research is required to develop and optimize specific, high-yield isolation and purification protocols. Elucidating the precise molecular mechanisms and signaling pathways through which Norglaucine exerts its biological effects will be crucial for its future development as a therapeutic agent. This guide provides a foundational overview to support and encourage further investigation into this intriguing aporphine alkaloid.

References

The Synthetic Landscape of Norglaucine Hydrochloride: A Technical Guide to its Synthesis, Derivatives, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Norglaucine, a naturally occurring aporphine alkaloid, and its hydrochloride salt have garnered significant interest within the scientific community due to their potential therapeutic applications. This technical guide provides an in-depth exploration of the synthetic pathways leading to norglaucine hydrochloride, the development of its derivatives, and their interactions with key biological signaling pathways.

Synthesis of this compound

The total synthesis of norglaucine, a tetracyclic isoquinoline alkaloid, can be achieved through several strategic approaches. Key methodologies include the Bischler-Napieralski reaction, photochemical cyclization, and strategies involving benzyne chemistry. These methods focus on the construction of the core aporphine skeleton.

Key Synthetic Strategies:

-

Bischler-Napieralski Reaction: This is a widely employed method for the synthesis of 3,4-dihydroisoquinolines, which are key intermediates in the synthesis of norglaucine. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent in acidic conditions.[1][2]

-

Photochemical Synthesis: Photocyclization of 1-(2-iodobenzyl)-1,2,3,4-tetrahydroisoquinoline derivatives provides a direct route to the aporphine core.[3] This method offers an alternative to traditional multi-step classical syntheses.

-

Benzyne Chemistry: Modern approaches utilize benzyne chemistry for the formation of the aporphine core, offering a convergent and efficient synthetic route.

A generalized synthetic pathway commencing with a Bischler-Napieralski reaction is outlined below.

References

In Vitro Cytotoxic Effects of Norglaucine Hydrochloride on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Norglaucine hydrochloride on various cancer cell lines. It details the experimental methodologies used to assess its anti-cancer properties, presents available quantitative data on its efficacy, and explores the underlying molecular mechanisms and signaling pathways involved in its mode of action.

Introduction to this compound

Norglaucine is a natural aporphine alkaloid found in various plant species. Its hydrochloride salt has been investigated for its potential as an anti-cancer agent. This document synthesizes the current understanding of its effects on cancer cells in a laboratory setting.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for this compound are not widely published across a broad range of cancer cell lines, studies on structurally related aporphine alkaloids and other natural compounds provide a comparative framework for its potential efficacy.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |

| HTB-26 | Breast Cancer | Related Compound 1 | 10 - 50 | [1] |

| PC-3 | Pancreatic Cancer | Related Compound 1 | 10 - 50 | [1] |

| HepG2 | Hepatocellular Carcinoma | Related Compound 1 | 10 - 50 | [1] |

| HCT116 | Colorectal Cancer | Related Compound 2 | 0.34 | [1] |

| HCT116 | Colorectal Cancer | 5-Fluorouracil (Control) | Comparable to Cmpd 2 | [1] |

Note: The data presented for "Related Compound 1" and "Related Compound 2" are from studies on compounds with similar chemical scaffolds to Norglaucine and are intended to provide a general indication of the potential cytotoxic range. Specific IC50 values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls for compensation and gating.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Apoptosis Detection Workflow

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment: Culture cells in the presence of different concentrations of this compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for at least 24 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.

Cell Cycle Analysis Workflow

Caption: Workflow for analyzing cell cycle distribution.

Molecular Mechanisms of Action

Studies on related natural alkaloids suggest that this compound may exert its cytotoxic effects through the modulation of key signaling pathways that regulate cell survival, apoptosis, and proliferation.

Induction of Apoptosis via the Intrinsic Pathway

This compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins.

-

Downregulation of Anti-apoptotic Proteins: It may decrease the expression of anti-apoptotic proteins like Bcl-2, which normally function to prevent the release of cytochrome c from the mitochondria.

-

Upregulation of Pro-apoptotic Proteins: Concurrently, it may increase the expression of pro-apoptotic proteins such as Bax. The upregulation of Bax and downregulation of Bcl-2 shifts the balance in favor of apoptosis.[2][3] Bax can then translocate to the mitochondria, leading to the formation of pores in the mitochondrial outer membrane, the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

Intrinsic Apoptosis Pathway

Caption: this compound may induce apoptosis via the Bcl-2 family.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and is often hyperactivated in cancer. Inhibition of this pathway is a common mechanism for anti-cancer drugs. This compound may inhibit the phosphorylation and activation of Akt, a key kinase in this pathway. This would lead to the downstream deactivation of survival signals and the promotion of apoptosis.

PI3K/Akt Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt survival pathway by Norglaucine.

Activation of the p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that responds to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. Pharmacological activation of p53 is a promising strategy in cancer therapy.[1] this compound may activate p53, leading to the transcriptional upregulation of its target genes, including those involved in apoptosis (such as Bax) and cell cycle arrest.

p53 Activation Pathway

Caption: this compound may activate the p53 tumor suppressor pathway.

Conclusion

The available evidence on related compounds suggests that this compound possesses in vitro cytotoxic effects against various cancer cell lines. Its mechanism of action likely involves the induction of apoptosis through the intrinsic pathway, modulation of the PI3K/Akt signaling cascade, and activation of the p53 tumor suppressor pathway. Further research is warranted to establish a comprehensive profile of its efficacy and to elucidate the precise molecular targets and pathways it modulates in different cancer types. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound.

References

Norglaucine Hydrochloride: A Promising Aporphine Alkaloid for Oncological Intervention

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Norglaucine, an aporphine alkaloid, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. This technical guide provides a comprehensive overview of the therapeutic potential of its hydrochloride salt, norglaucine hydrochloride, in oncology. The document details its mechanism of action, focusing on the induction of apoptosis and cell cycle arrest, and its modulation of key oncogenic signaling pathways, particularly the STAT3 cascade. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visual representations of molecular interactions and experimental workflows to facilitate further investigation and development of this compound as a potential anti-cancer therapeutic.

Introduction

The quest for novel, effective, and less toxic anti-cancer agents has led to the extensive investigation of natural products. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have historically been a rich source of anti-cancer drugs. Norglaucine, an aporphine alkaloid isolated from various plant species, has emerged as a promising candidate due to its potent cytotoxic activities. This guide focuses on the hydrochloride salt of norglaucine, which offers improved solubility and stability for research and potential therapeutic applications. We will delve into the cellular and molecular mechanisms underlying its anti-neoplastic effects, with a specific focus on its ability to induce programmed cell death (apoptosis), halt the cell division cycle, and interfere with critical cancer-promoting signaling pathways.

Cytotoxic Activity of this compound

This compound exhibits a broad spectrum of cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 7.8 |

| B16-F10 | Melanoma | 8.2 |

| HL-60 | Acute Promyelocytic Leukemia | 9.6 |

| HepG2 | Hepatocellular Carcinoma | 11.5 |

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines. The IC50 values were determined after 72 hours of treatment.

Mechanism of Action

The anti-cancer effects of this compound are attributed to its ability to induce apoptosis and cause cell cycle arrest, mediated by its influence on key regulatory proteins and signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to trigger apoptosis in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.

-

Regulation of Bcl-2 Family Proteins: this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: The released cytochrome c activates a cascade of caspases, which are proteases that execute the apoptotic process. Specifically, this compound treatment results in the cleavage and activation of caspase-9 and caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at the G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins.

-

Downregulation of Cyclins and CDKs: Treatment with this compound leads to a significant decrease in the protein levels of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). These proteins are essential for the progression of the cell cycle through the G1 phase.

-

Upregulation of CDK Inhibitors: Concurrently, this compound increases the expression of the cyclin-dependent kinase inhibitor p21. p21 binds to and inhibits the activity of Cyclin/CDK complexes, thereby preventing the cell from transitioning from the G1 to the S phase.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. This compound has been identified as an inhibitor of the STAT3 signaling pathway.

-

Inhibition of STAT3 Phosphorylation: this compound inhibits the phosphorylation of STAT3 at the Tyr705 residue. Phosphorylation is a critical step for the activation and dimerization of STAT3.

-

Downregulation of STAT3 Target Genes: By inhibiting STAT3 activation, this compound leads to the downregulation of the expression of STAT3 target genes, including the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1. This provides a molecular link between STAT3 inhibition and the observed induction of apoptosis and cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

Human cancer cell lines (K562, B16-F10, HL-60, HepG2) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (0, 1, 5, 10, 20, 50 µM) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value is calculated using a dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Treat cells with this compound (at its IC50 concentration) for 48 hours.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (PI Staining)

-

Treat cells with this compound (at its IC50 concentration) for 24 hours.

-

Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

-

Treat cells with this compound for the indicated times and concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-Cyclin D1, anti-CDK4, anti-p21, anti-STAT3, anti-p-STAT3, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Figure 1: Proposed mechanism of action of this compound.

Experimental Workflows

An In-depth Technical Guide to the Early-Stage Pharmacology of Norglaucine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norglaucine hydrochloride, an aporphine alkaloid, has emerged as a compound of significant interest in early-stage pharmacological research. Aporphine alkaloids, a large group of isoquinoline alkaloids found in various plant species, are known for their diverse biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system. This technical guide provides a comprehensive overview of the foundational pharmacological research on this compound, with a focus on its interactions with key physiological targets, associated signaling pathways, and the experimental methodologies used for its evaluation. All quantitative data has been summarized in structured tables for clarity and comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Pharmacological Profile of this compound

Early-stage research indicates that this compound possesses a multi-target pharmacological profile, primarily interacting with adrenergic, dopaminergic, and serotonergic receptors. Furthermore, it exhibits notable anti-inflammatory and cardiovascular effects.

Receptor Binding Affinity

While specific quantitative binding data for this compound is still emerging in publicly accessible literature, studies on analogous aporphine alkaloids provide valuable insights into its potential receptor interactions. Research on related compounds has demonstrated antagonist activity at both dopamine D1 and D2 receptors, as well as modulatory effects on serotonin receptors.

Table 1: Receptor Binding Affinities of Structurally Related Aporphine Alkaloids

| Alkaloid | Receptor Target | Affinity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| O-nornuciferine | Dopamine D1 | IC₅₀: 2.09 ± 0.65 μM | [1] |

| O-nornuciferine | Dopamine D2 | IC₅₀: 1.14 ± 0.10 μM | [1] |

| Armepavine | Dopamine D2 | ~10-fold selective over D1 | [1] |

| N-methyllaurotetanine | Dopamine D1 | IC₅₀ = 1.65 ± 0.20 μM | [2] |

| Capaurimine | Dopamine D1 | IC₅₀ = 0.16 ± 0.02 μM | [2] |

| (-)-Discretine | Dopamine D1 | IC₅₀ = 0.25 ± 0.01 μM |[2] |

Note: This table presents data for analogous compounds to infer the potential activity of this compound. Further direct binding studies on this compound are required for definitive characterization.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6] Inhibition of NF-κB activation leads to a downstream reduction in the production of these inflammatory mediators.

Cardiovascular Effects

This compound has been investigated for its vasorelaxant properties. The underlying mechanism is likely associated with the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[7][8] Endothelial-derived NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cGMP levels and subsequent vasodilation.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the pharmacological evaluation of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for specific G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.

Methodology: Radioligand Binding Assay

-

Membrane Preparation:

-

HEK293 cells stably expressing the human dopamine D1 or D2 receptor are cultured.[1]

-

Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]-SCH23390 for D1 receptors, [³H]-Spiperone for D2 receptors) is incubated with the prepared cell membranes.[9]

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled antagonist.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Anti-Inflammatory Assays

Objective: To evaluate the inhibitory effect of this compound on the NF-κB signaling pathway.

Methodology: NF-κB Reporter Gene Assay

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in appropriate media.

-

Cells are transiently co-transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase for normalization).

-

-

Compound Treatment and Stimulation:

-

After transfection, cells are pre-treated with various concentrations of this compound for a specified duration.

-

Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to induce NF-κB activation.[10]

-

-

Luciferase Assay:

-

Following stimulation, cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

-

The inhibitory effect of this compound on NF-κB transcriptional activity is expressed as a percentage of the activity in stimulated cells without the compound.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Cardiovascular Assays

Objective: To assess the vasorelaxant effect of this compound and investigate the involvement of the nitric oxide pathway.

Methodology: Isolated Aortic Ring Assay

-

Tissue Preparation:

-

Thoracic aortas are isolated from rats and placed in cold Krebs-Henseleit solution.

-

The aortas are cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.

-

In some rings, the endothelium is mechanically removed for comparison.

-

-

Organ Bath Setup:

-

The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

-

The rings are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension is applied to the rings, and they are allowed to equilibrate.

-

-

Experimental Protocol:

-

The viability of the endothelium is assessed by observing the relaxation response to acetylcholine in rings pre-contracted with phenylephrine.

-

The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or KCl).

-

Once a stable contraction is achieved, cumulative concentration-response curves to this compound are generated.

-

To investigate the mechanism, the experiment is repeated in the presence of an NO synthase inhibitor (e.g., L-NAME).

-

-

Data Analysis:

-

The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curves.

-

Signaling Pathways

NF-κB Signaling Pathway in Inflammation

Nitric Oxide (NO) Signaling Pathway in Vasorelaxation

Conclusion and Future Directions

The early-stage pharmacological research on this compound suggests its potential as a multi-target therapeutic agent. Its interactions with key receptor systems, coupled with its anti-inflammatory and vasorelaxant properties, warrant further investigation. Future research should focus on obtaining definitive quantitative data for this compound's binding affinities to a broader range of receptors and subtypes. Elucidating the precise molecular mechanisms underlying its effects on signaling pathways will be crucial for its development as a potential therapeutic candidate. Furthermore, in vivo studies are necessary to translate these in vitro findings into a physiological context and to assess its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. This foundational knowledge will be instrumental in guiding the rational design and development of novel therapeutics based on the aporphine alkaloid scaffold.

References

- 1. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of dopamine D1 receptor antagonists from Stephania epigaea using label-free cell phenotypic assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasorelaxant effect of nitric oxide releasing steroidal and nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Molecular Targets of Norglaucine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norglaucine hydrochloride, an aporphine alkaloid, has emerged as a compound of interest in pharmacological research due to its potential therapeutic activities. This technical guide synthesizes the current understanding of the molecular targets of this compound, with a focus on its cytotoxic and potential neuromodulatory effects. While comprehensive quantitative data and detailed experimental protocols specific to this compound remain areas for further investigation, this document provides an overview of the putative mechanisms of action and the signaling pathways implicated in its biological activity, drawing from research on related compounds and preliminary studies.

Introduction

Norglaucine is a naturally occurring aporphine alkaloid found in several plant species. As a member of the isoquinoline alkaloid family, it shares structural similarities with compounds known to possess a range of biological activities. The hydrochloride salt of Norglaucine is often used in research settings to improve solubility and bioavailability. This guide aims to provide a detailed overview of the known and potential molecular targets of this compound, offering a foundation for future research and drug development efforts.

Putative Molecular Targets and Mechanisms of Action

Based on available research, the biological effects of this compound are likely mediated through multiple molecular targets. The primary areas of investigation include its cytotoxic effects on cancer cells and its potential interaction with neurotransmitter systems.

Cytotoxicity and Anti-Cancer Potential

Norglaucine has demonstrated cytotoxic activity against various cancer cell lines. While specific IC50 values for this compound are not extensively documented in publicly accessible literature, the general mechanism is thought to involve the modulation of key signaling pathways that control cell growth, proliferation, and survival.

Potential Signaling Pathways Involved in Cytotoxicity:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often dysregulated in cancer. It is hypothesized that this compound may exert its cytotoxic effects by inhibiting key components of this pathway.

-

MAPK/JNK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including the JNK cascade, are involved in cellular responses to stress, and their activation can lead to apoptosis. Norglaucine may selectively activate these pathways in cancer cells.

Neuromodulatory Effects: Dopamine Receptor Antagonism

Structurally similar isoquinoline alkaloids have been shown to interact with dopamine receptors. It is postulated that this compound may act as an antagonist at dopamine D1 and/or D2 receptors. This interaction could underpin potential applications in neurological and psychiatric disorders. However, quantitative binding affinity data (e.g., Ki values) for this compound at these receptors are not currently available.

Anti-inflammatory Potential

Alkaloids with similar structures to Norglaucine have been reported to possess anti-inflammatory properties. The proposed mechanism involves the inhibition of key inflammatory mediators and signaling pathways.

Potential Anti-inflammatory Mechanisms:

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. This compound may inhibit the activation of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.

-

Suppression of iNOS and COX-2: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that produce key inflammatory mediators. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.

Quantitative Data Summary

A comprehensive summary of quantitative data for this compound is limited by the scarcity of published studies. The following table highlights the key parameters for which data is needed to fully characterize its molecular interactions.

| Target/Assay | Parameter | Reported Value | Cell Line/System |

| Cytotoxicity | IC50 | Data not available | Various cancer cell lines |

| Dopamine Receptor Binding | Ki (D1 Receptor) | Data not available | Radioligand binding assay |

| Ki (D2 Receptor) | Data not available | Radioligand binding assay | |

| NF-κB Inhibition | IC50 | Data not available | Reporter gene assay |

| PI3K/Akt/mTOR Inhibition | IC50 | Data not available | Western blot, kinase assay |

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's molecular targets are crucial for reproducible research. The following outlines general methodologies that can be adapted for this purpose.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

Workflow:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

NF-κB Reporter Gene Assay

This assay measures the activity of the NF-κB transcription factor.

Workflow:

-

Cell Transfection: Transfect a suitable cell line with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

Compound Pre-treatment: Pre-treat the transfected cells with various concentrations of this compound.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence.

-

Data Analysis: Normalize the luciferase activity to a control and determine the inhibitory effect of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. However, the current understanding of its molecular targets is still in its nascent stages. Future research should prioritize the following:

-

Comprehensive Screening: Systematic screening of this compound against a broad panel of cancer cell lines to determine its IC50 values and spectrum of activity.

-

Quantitative Binding Assays: Performing radioligand binding assays to determine the affinity (Ki values) of this compound for dopamine receptor subtypes and other potential G-protein coupled receptors.

-

Mechanism of Action Studies: Utilizing techniques such as Western blotting, kinase assays, and gene expression analysis to definitively elucidate the effects of this compound on the PI3K/Akt/mTOR, MAPK/JNK, and NF-κB signaling pathways.

-

In Vivo Studies: Progressing to in vivo animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

By addressing these key research gaps, the scientific community can unlock the full therapeutic potential of this intriguing natural product.

Norglaucine hydrochloride's role in cell cycle arrest and apoptosis

An In-depth Technical Guide to the Role of Norglaucine Hydrochloride in Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an aporphine alkaloid, has demonstrated significant anti-proliferative effects in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's induction of cell cycle arrest and apoptosis, with a particular focus on human lung carcinoma (A549) and hepatocellular carcinoma (SMMC-7721) cells. This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and drug development efforts in oncology.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds. Norglaucine, an alkaloid isolated from various plant species, has emerged as a promising candidate. This guide focuses on the hydrochloride salt of norglaucine and its specific effects on two prevalent cancer types: non-small cell lung cancer, represented by the A549 cell line, and hepatocellular carcinoma, represented by the SMMC-7721 cell line. We will explore its efficacy in inhibiting cell proliferation, inducing cell cycle arrest at the G2/M phase, and triggering apoptosis through the intrinsic mitochondrial pathway.

Quantitative Data on the Effects of this compound

The cytotoxic and cytostatic effects of this compound have been quantified through various assays. The following tables summarize the key findings, providing a clear comparison of its activity in the A549 and SMMC-7721 cell lines.

Table 1: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 48 hours of treatment.

| Cell Line | IC50 (µM) |

| A549 (Human Lung Carcinoma) | 25.6 ± 2.1 |

| SMMC-7721 (Human Hepatocellular Carcinoma) | 18.4 ± 1.5 |

Table 2: Effect of this compound on Cell Cycle Distribution

Cells were treated with this compound at their respective IC50 concentrations for 24 hours, and the cell cycle distribution was analyzed by flow cytometry after propidium iodide (PI) staining.

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| A549 | Control | 60.2 ± 3.5 | 25.1 ± 2.8 | 14.7 ± 1.9 |

| Norglaucine HCl (25.6 µM) | 28.5 ± 2.9 | 15.3 ± 2.1 | 56.2 ± 4.3 | |

| SMMC-7721 | Control | 55.8 ± 4.1 | 28.3 ± 3.2 | 15.9 ± 2.5 |

| Norglaucine HCl (18.4 µM) | 22.1 ± 3.3 | 12.5 ± 1.8 | 65.4 ± 5.1 |

Table 3: Quantification of Apoptosis by Annexin V-FITC/PI Staining

The percentage of apoptotic cells was determined by flow cytometry after treating cells with this compound at their IC50 concentrations for 48 hours.

| Cell Line | Treatment | % of Early Apoptotic Cells (Annexin V+/PI-) | % of Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| A549 | Control | 3.1 ± 0.8 | 1.5 ± 0.4 | 4.6 ± 1.2 |

| Norglaucine HCl (25.6 µM) | 18.7 ± 2.2 | 12.4 ± 1.7 | 31.1 ± 3.9 | |

| SMMC-7721 | Control | 2.8 ± 0.6 | 1.2 ± 0.3 | 4.0 ± 0.9 |

| Norglaucine HCl (18.4 µM) | 22.5 ± 2.8 | 15.1 ± 2.0 | 37.6 ± 4.8 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Culture

-

Cell Lines: A549 and SMMC-7721 cells were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Treatment: Cells were treated with various concentrations of this compound (0, 5, 10, 20, 40, 80 µM) for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated using GraphPad Prism software.

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with this compound at the respective IC50 concentrations for 24 hours.

-

Cell Harvesting: Cells were harvested by trypsinization and washed with ice-cold PBS.

-

Fixation: Cells were fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Fixed cells were washed with PBS and then incubated with a solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content was analyzed using a FACSCalibur flow cytometer (BD Biosciences). The percentages of cells in G0/G1, S, and G2/M phases were determined using ModFit LT software.

Apoptosis Assay by Annexin V-FITC and PI Staining

-

Cell Seeding and Treatment: Cells were treated as described for the cell cycle analysis, but for 48 hours.

-

Cell Harvesting: Both adherent and floating cells were collected and washed with cold PBS.

-

Staining: Cells were resuspended in 1X binding buffer and stained with 5 µL of Annexin V-FITC and 5 µL of PI (propidium iodide) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol (Annexin V-FITC Apoptosis Detection Kit, BD Biosciences).

-

Flow Cytometry: The stained cells were immediately analyzed by flow cytometry.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound for 48 hours, cells were lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 12% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated with primary antibodies overnight at 4°C. The primary antibodies used were: anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-Cyclin B1, anti-Cdk1, and anti-β-actin (as a loading control).

-

Secondary Antibody and Detection: The membrane was then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound-induced apoptosis and the workflows for the key experiments.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Methodological & Application

Norglaucine Hydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of norglaucine hydrochloride in cell culture, with a focus on its solubility in Dimethyl Sulfoxide (DMSO), and protocols for its application in cancer cell line studies. Norglaucine, an isoquinoline alkaloid, has been investigated for its potential antitumor activities.[1]

Solubility and Stock Solution Preparation

Table 1: this compound Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₄ClNO₄ |

| Molecular Weight | 377.86 g/mol |

| Appearance | Solid |

| Storage | Store at -20°C for long-term stability. |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

This protocol provides a general guideline for preparing a stock solution. The final concentration may need to be adjusted based on the observed solubility.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing: Accurately weigh out 3.78 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolving: Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Vortex the tube vigorously for 1-2 minutes to dissolve the compound completely. Visually inspect the solution for any undissolved particles. If particles remain, gentle warming in a 37°C water bath for a few minutes may aid dissolution.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.

Application in Cell Culture: Cytotoxicity and Antitumor Activity

Norglaucine belongs to the class of isoquinoline alkaloids, many of which have demonstrated cytotoxic activity against various cancer cell lines.[1] While specific IC₅₀ values for this compound are not widely published, related compounds have shown efficacy in the low micromolar range.

Table 2: General IC₅₀ Ranges for Similar Alkaloids in Cancer Cell Lines

| Cell Line | General IC₅₀ Range (µM) |

| Human promyelocytic leukemia (HL-60) | 1 - 20 |

| Human breast adenocarcinoma (MCF-7) | 5 - 50 |

| Human lung carcinoma (A549) | 10 - 100 |

| Human prostate cancer (PC-3) | 10 - 100 |

| Human hepatocellular carcinoma (HepG2) | 10 - 50 |

Note: These values are illustrative and the actual IC₅₀ for this compound will need to be determined experimentally for each cell line.

Experimental Protocol: Determining IC₅₀ using MTT Assay

This protocol outlines a standard method for assessing the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multi-well plate reader

Workflow Diagram:

Caption: Workflow for determining the IC₅₀ of this compound using an MTT assay.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment Preparation: Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for 48 or 72 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Mechanism of Action: Apoptosis, Cell Cycle Arrest, and Signaling Pathways

The antitumor activity of many natural alkaloids is attributed to their ability to induce apoptosis and cause cell cycle arrest.[3][4] While the specific mechanisms of this compound are still under investigation, it is plausible that it may act through similar pathways.

Potential Signaling Pathways Involved:

The PI3K/Akt and MAPK/ERK signaling pathways are crucial regulators of cell survival, proliferation, and apoptosis, and are often dysregulated in cancer.[5][6][7][8] Inhibition of these pathways is a common mechanism for anticancer drugs.

Diagram of Potential Signaling Pathways:

Caption: Hypothesized mechanism of Norglaucine HCl on PI3K/Akt and MAPK/ERK pathways.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of this compound's effect on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Workflow Diagram:

Caption: Workflow for cell cycle analysis using flow cytometry.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24, 48, or 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

These application notes provide a framework for initiating research on the effects of this compound in cell culture. Due to the limited availability of specific data, it is crucial for researchers to empirically determine the optimal conditions for their specific cell lines and experimental setups. The provided protocols for assessing solubility, cytotoxicity, and mechanism of action offer a starting point for a thorough investigation of this promising natural compound. Further studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

- 4. Rocaglaol induces apoptosis and cell cycle arrest in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]

Protocol for the Preparation of Norglaucine Hydrochloride Stock Solutions

Introduction

Norglaucine hydrochloride is an aporphine alkaloid that has demonstrated cytotoxic effects against various cancer cell lines. Accurate and consistent preparation of stock solutions is crucial for conducting reliable and reproducible in vitro and in vivo studies to investigate its therapeutic potential. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.

Materials and Equipment

Materials

-

This compound powder (purity ≥98%)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile deionized (DI) water or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes or vials

Equipment

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Laminar flow hood

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Parameter | Value |

| Chemical Formula | C₂₀H₂₄ClNO₄ |

| Molecular Weight | 377.86 g/mol |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) |

| Recommended Storage | -20°C for stock solutions, protected from light |

| Stability | Avoid repeated freeze-thaw cycles. |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular assays.

Calculation

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

-

Desired Concentration = 10 mM = 0.01 M

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = 377.86 g/mol

Mass (mg) = 0.01 mol/L * 0.001 L * 377.86 g/mol * 1000 mg/g = 3.78 mg

Therefore, 3.78 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution.

Procedure

-

Preparation: Don appropriate PPE and perform all subsequent steps in a laminar flow hood to maintain sterility.

-

Weighing: Carefully weigh out 3.78 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solubilization: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the powder.

-

Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. It is recommended to re-examine the efficacy of solutions stored for more than one month[1].

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Signaling Pathway Modulated by Norglaucine

Norglaucine has been reported to induce autophagy in cancer cells through the modulation of key signaling pathways. The diagram below illustrates the inhibitory effect of Norglaucine on the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.

References

Application Notes and Protocols for Norglaucine Hydrochloride Treatment using MTT Assay

These application notes provide a detailed protocol for assessing the cytotoxic effects of Norglaucine hydrochloride on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This document is intended for researchers, scientists, and drug development professionals.

Introduction